2-Hydroxychalcone
Overview
Description
Synthesis Analysis
2-Hydroxychalcone can be synthesized through various methods. One such method involves the palladium (II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones . Another method involves the Claisen-Schmidt condensation of appropriate acetophenones with various substituted aromatic aldehydes .Molecular Structure Analysis
The molecular formula of this compound is C15H12O2 . It has an average mass of 224.255 Da and a monoisotopic mass of 224.083725 Da .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, under the irradiation of 24 W CFL, this compound reacts with various nucleophiles to deliver structurally diverse hybrid flavonoids in the presence of a catalytic Brønsted acid .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 396.3±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Hydroxychalcone analogues are critical intermediates for synthesizing various heterocyclic compounds like flavanones, flavanonols, flavones, and flavonols. These compounds have significant bioactivities in medicinal chemistry and potential applications in material chemistry and industry. Microwave irradiation power variations can affect the selectivity of the synthesis reactions of these analogues, with certain power levels, such as 180 W, being more suitable for synthesis (Zamri, Teruna, & Ikhtiarudin, 2016).
Solar Cell Applications
2'-Hydroxychalcone derivatives have been used to develop borondifluoride complexes for solar cells. These complexes, combined with PC(61)BM, show potential as solution-processed solar cells with a power conversion efficiency of 1.13% (Chambon et al., 2013).
Spectroscopic and Theoretical Investigations
The structural, spectral, and fluorescence features of 2'-hydroxychalcones in solutions and crystals have been studied through spectroscopic methods and quantum chemistry calculations. These studies provide insights into the influence of substituents on the absorption spectra of chalcones and the fluorescence properties of phototautomers (Serdiuk, Wera, & Roshal, 2018).
Photochemical Dynamics
The photo-ring-opening reaction of flav-3-en-2-ol to produce this compound, a monophotonic process, has been studied through steady-state and time-resolved absorption measurements. This study contributes to understanding the photochemical dynamics and the tautomerization efficiency in such reactions (Horiuchi et al., 1999).
Photochromic Properties
2-Hydroxychalcones exhibit photochromic properties, with the ability to interconvert between different forms under specific conditions. These properties have implications for developing recyclable and clean photochemical systems (Matsushima, Miyakawa, & Nishihata, 1988).
Isomerization Studies
The one-way cis-trans isomerization of 2'-hydroxychalcone, influenced by intramolecular hydrogen bonding, has been investigated. Understanding this isomerization provides valuable insights into the molecular behavior of such compounds (Norikane, Itoh, & Arai, 2000).
Photoreactivity in Nanocrystalline Forms
The photoreactivity of 2-hydroxychalcones, important in the biosynthesis of flavanones, has been explored using continuous flow methods. This research sheds light on wavelength-specific and concentration-dependent photoreactivity, which is crucial for understanding and optimizing photoreactive processes (George, Krause, & Gudmundsdottir, 2019).
Antioxidant Properties
2′-Hydroxychalcones have been studied for their free radical scavenging activity using the density functional theory (DFT) method. This research is pivotal in understanding the antioxidant properties and potential therapeutic applications of hydroxychalcones (Xue et al., 2013).
Mechanism of Action
Target of Action
2-Hydroxychalcone, a natural flavonoid, primarily targets NF-κB and Bcl-2 . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival . Bcl-2 is a family of proteins involved in the response to apoptosis or programmed cell death .
Mode of Action
This compound interacts with its targets by inducing apoptosis through Bcl-2 downregulation . It also inhibits the activation of NF-κB . In addition, it has been found to inhibit COX-1 and COX-2 enzymes .
Biochemical Pathways
The compound affects the NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . This compound inhibits this pathway, leading to an excessive intracellular accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and activation of JNK/MAPK .
Pharmacokinetics
Chalcones, in general, have been found to have moderate to potential ability to reduce blood sugar . More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has been found to have a potent antioxidant activity, inhibiting lipid peroxidation . It also induces apoptosis in cells . Furthermore, it has shown promising activity against NO and PGE2 .
Action Environment
The action of this compound can be influenced by environmental factors such as light. For example, the compound takes advantage of cycloisomerization to form a transient flavylium under the irradiation of 24 W CFL . This suggests that light could potentially enhance the compound’s action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOOPSJCRMKSGL-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
644-78-0, 42224-53-3 | |
Record name | 2-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 644-78-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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